molecular formula C11H14BrCl2N B2594451 4-(4-Bromo-2-chlorophenyl)piperidine;hydrochloride CAS No. 2361636-32-8

4-(4-Bromo-2-chlorophenyl)piperidine;hydrochloride

Cat. No. B2594451
CAS RN: 2361636-32-8
M. Wt: 311.04
InChI Key: GFVVUMQEBQNTTA-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-chlorophenyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2361636-32-8 . It has a molecular structure represented by the Inchi Code: 1S/C11H13BrClN.ClH/c12-9-1-2-10 (11 (13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-2-chlorophenyl)piperidine;hydrochloride” is represented by the Inchi Code: 1S/C11H13BrClN.ClH/c12-9-1-2-10 (11 (13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H . This indicates that the compound consists of a piperidine ring substituted with a bromo-chlorophenyl group.

Scientific Research Applications

Structural Analysis and Redetermination

  • Redetermination of Loperamide Monohydrate : This study highlights the high-precision redetermination of the structure of loperamide, a compound with a piperidine ring, at a lower temperature compared to previous determinations. The analysis revealed detailed atomic positioning and intermolecular interactions, enhancing the understanding of its crystalline form (Jasinski et al., 2012).

Synthesis and Characterization

  • Synthesis of Halogen Bearing Phenolic Chalcones : This research involves the synthesis of phenolic bis Mannich bases with halogenated phenyl groups, including derivatives with piperidine. These compounds were evaluated for cytotoxic and carbonic anhydrase enzyme inhibitory effects, suggesting potential as anticancer drug candidates (Yamali et al., 2016).

  • Research on the Synthesis of Piperidin-4-yl)methanone Hydrochloride : This study outlines a synthesis route for a compound related to "4-(4-Bromo-2-chlorophenyl)piperidine;hydrochloride", focusing on the preparation from piperidine-4-carboxylic acid and highlighting the synthesis's efficiency and simplicity (Zheng Rui, 2010).

Biological Activity and Applications

  • α-Glucosidase Inhibitory Potential : A series of 1,2,4-triazole derivatives with a piperidine moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. These compounds, aiming to serve as anti-diabetic drug candidates, demonstrated moderate to good activity, indicating their potential therapeutic applications (Nafeesa et al., 2019).

Impurity Identification and Quantification

  • Identification and Quantification of Impurities in Cloperastine Hydrochloride : This study focuses on identifying and quantifying impurities in cloperastine hydrochloride, a piperidine derivative. Through comprehensive chromatographic and spectral analyses, the research provides insights into the purity and quality control of this pharmaceutical compound (Liu et al., 2020).

Safety and Hazards

The safety information for “4-(4-Bromo-2-chlorophenyl)piperidine;hydrochloride” indicates that it is classified under GHS07, with the signal word "Warning" . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVVUMQEBQNTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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